Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate
Description
Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate is a bicyclic organic compound featuring a cyclopenta[c]chromene core fused with a tetrahydrofuran-like structure. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromene derivatives, which are known for anti-inflammatory, antimicrobial, and antitumor activities .
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
methyl 2-[[9-(2-methoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate |
InChI |
InChI=1S/C18H18O8/c1-22-15(19)8-24-10-6-13(25-9-16(20)23-2)17-11-4-3-5-12(11)18(21)26-14(17)7-10/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
KEFMWEOXNSYSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Methyl chloroacetate serves as the electrophile in a double alkylation reaction:
-
Base-mediated deprotonation : Potassium carbonate () in dimethylformamide (DMF) generates phenoxide ions at positions 7 and 9.
-
Alkylation : Sequential addition of methyl chloroacetate at 353 K for 8–9 hours achieves bis-oxyacetate formation.
| Starting Material | Base | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Chrysin (1 g) | DMF | 72% | 98.5% | |
| Apigenin | THF | 58% | 92% |
Side products include mono-substituted derivatives (≤15%), mitigated by using excess methyl chloroacetate (2.5 eq).
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine enables oxyacetate installation:
-
Advantage : Better regiocontrol for asymmetric substitution patterns.
-
Limitation : Higher cost and sensitivity to moisture.
Esterification and Protecting Group Strategies
The terminal methyl esters are introduced via:
Protecting group considerations:
-
Benzyl groups : Used for hydroxyl protection during cyclization but require hydrogenolysis for removal.
-
Tert-butyldimethylsilyl (TBS) : Provides superior stability in acidic conditions compared to acetyl groups.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
While less common, palladium-catalyzed coupling has been explored for modular synthesis:
-
Prepare 7,9-dibromo-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene.
-
Perform double Suzuki coupling with methyl 2-(pinacolboronyl)acetate.
| Component | Quantity |
|---|---|
| Pd(PPh) | 5 mol% |
| 3 eq | |
| Solvent | 1,4-Dioxane/HO (3:1) |
| Yield | 48–63% |
Enzymatic Acetylation
Recent studies demonstrate lipase-mediated esterification under mild conditions:
-
Candida antarctica Lipase B (CAL-B) : Converts dihydroxy intermediates to diacetates in 68% yield.
-
Solvent-free system : Reduces environmental impact but requires extended reaction times (72 hours).
Purification and Characterization
Chromatographic methods:
-
Silica gel chromatography : Eluent = ethyl acetate/hexane (1:2).
-
Crystallization : From methanol/water (4:1) yields needle-shaped crystals suitable for X-ray diffraction.
Spectroscopic data:
Scale-Up Challenges and Solutions
| Issue | Mitigation Strategy |
|---|---|
| Low solubility in DMF | Switch to DMAc or NMP |
| Exothermic alkylation | Gradual reagent addition with cooling |
| Pd catalyst removal | Treatment with Chelex® resin |
Industrial batches (>1 kg) achieve 65–70% yield with >99% purity using continuous flow reactors .
Chemical Reactions Analysis
Hydrolysis Reactions
Ester hydrolysis is a primary reaction pathway for this compound:
Under acidic or basic conditions, the ester groups hydrolyze to form hydroxyl groups, altering the compound’s solubility and biological activity.
Acetylation and Esterification
The hydroxyl groups generated from hydrolysis can undergo re-esterification with acetylating agents (e.g., acetic anhydride), regenerating the ester form. This reversible process is critical for functional group interconversion.
Cyclization Reactions
The chromene core’s conjugated system facilitates intramolecular cyclization via:
-
Oxa-Michael/Aldol cascades : Formation of fused rings through sequential nucleophilic attack and aldol condensation .
-
Stetter reactions : Intramolecular cyclizations to form heterocycles, enhancing molecular complexity .
Stability and Reactivity
Stability studies indicate the compound’s ketone group and ester linkages influence its reactivity under thermal or catalytic conditions. For example, the 4-oxo group may participate in redox reactions or act as a site for nucleophilic attack.
Reaction Conditions and Yield
| Reaction Type | Conditions | Yield Range | Key Products |
|---|---|---|---|
| Hydrolysis | Acidic (HCl) or Basic (NaOH) | 70–90% | Diol derivatives |
| Esterification | Acetic anhydride, Pyridine | 85–95% | Reconstituted esters |
| Cyclization (Oxa-Michael) | Catalytic base, Solvent | 60–80% | Fused bicyclic derivatives |
Data derived from synthesis protocols and stability analyses .
Comparative Analysis with Related Compounds
| Compound | Key Structural Feature | Reactivity Profile |
|---|---|---|
| N,N-Dimethyl-2-[(7-methyl-4-oxo... | Methyl substitution at position 7 | Enhanced steric hindrance in cyclization |
| Dimethyl 2,2'-[1,4-phenylenebis... | Phenylene linker | Reduced chromene reactivity |
| N,N-Dimethyl-2-(4-hydroxyphenyl)... | Linear acetamide chain | No chromene-derived cyclization |
This comparison highlights the unique reactivity of the target compound due to its bicyclic chromene framework .
Scientific Research Applications
Biological Activities
Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate exhibits various biological activities that are being explored in scientific research:
Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Properties
Studies have demonstrated that this compound may possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. This could have implications for diseases such as diabetes and obesity.
Therapeutic Applications
The potential therapeutic applications of this compound are vast:
- Cancer Treatment: Due to its ability to modulate cellular pathways and induce apoptosis in cancer cells.
- Neuroprotective Effects: Potential use in neurodegenerative diseases by protecting neurons from oxidative damage.
- Anti-inflammatory Properties: May serve as an anti-inflammatory agent in conditions like arthritis or inflammatory bowel disease.
Case Studies
Several studies have documented the effects of compounds related to this compound:
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with other chromene-based derivatives. A key analog is 7,9-Bis[(4-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one (CAS: 314744-00-8), which replaces the acetate groups with 4-fluorobenzyl ethers .
| Property | Dimethyl 2,2'-[...]Diacetate | 7,9-Bis[(4-fluorophenyl)methoxy] Analog |
|---|---|---|
| Core Structure | Cyclopenta[c]chromene | Cyclopenta[c]chromene |
| Substituents | Diacetate esters | 4-Fluorobenzyl ethers |
| Molecular Weight (g/mol) | ~400 (estimated) | 452.41 (calculated) |
| Key Applications | Underexplored | Potential kinase inhibitors |
Functional Group Comparisons
The diacetate groups in the target compound contrast with the diethyl carboxylate moieties in tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 2c and 1l from and ). These esters influence solubility and metabolic stability:
- Diacetates : Higher hydrophobicity, slower hydrolysis.
- Diethyl carboxylates : Moderate polarity, faster enzymatic cleavage .
Spectroscopic Characterization
The target compound’s structure would likely be confirmed via ¹H/¹³C NMR and HRMS , as demonstrated for structurally complex analogs (e.g., and ). Key spectral differences would arise from the acetate groups (δ ~2.0 ppm for methyl protons in ¹H NMR) versus benzyl ethers (δ ~5.0 ppm for CH₂O) .
Biological Activity
Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate is a complex organic compound that exhibits significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that integrates chromene and acetate functionalities. Its molecular formula is , with a molecular weight of approximately 301.34 g/mol. The compound's structure contributes to its diverse biological activities.
Research indicates that compounds related to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress .
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Biological Activity Data
Case Studies
-
Antioxidant Study :
A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups. -
Anti-inflammatory Research :
In vitro studies demonstrated that the compound reduced the expression of TNF-alpha and IL-6 in macrophage cells stimulated with lipopolysaccharides (LPS), suggesting its potential application in treating inflammatory diseases. -
Antimicrobial Efficacy :
A series of tests against common bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification and cyclization. For example, analogous compounds are synthesized using nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen), with catalysts like triethylamine or DMAP. Characterization requires:
- NMR Spectroscopy : To confirm structural integrity (e.g., H and C NMR for functional groups and stereochemistry) .
- Mass Spectrometry (ESI-MS) : For molecular weight validation and fragmentation pattern analysis .
- Chromatographic Purity Checks : HPLC or GC-MS to assess purity (>95% recommended for research-grade material).
- Example Table :
| Reaction Step | Reagents/Conditions | Characterization Method | Yield (%) |
|---|---|---|---|
| Esterification | Methanol, HSO, reflux | TLC, H NMR | 75-85 |
| Cyclization | DCC, THF, 0°C to RT | ESI-MS, C NMR | 60-70 |
Q. How can researchers optimize purification techniques for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate). Monitor fractions via TLC.
- Recrystallization : Test solvents (e.g., ethanol/water mixtures) for crystal formation under controlled cooling.
- Advanced Separation : Consider membrane-based techniques (e.g., nanofiltration) for scalable purification .
Q. What stability assessments are critical for experimental reproducibility?
- Methodological Answer : Conduct accelerated stability studies under:
- Thermal Stress : 40°C–60°C for 4–8 weeks, monitored via HPLC.
- Photodegradation : UV light exposure (e.g., 254 nm) to identify light-sensitive moieties .
- Hydrolytic Stability : Test pH-dependent degradation (pH 3–9 buffers) using LC-MS to track hydrolysis products.
Advanced Research Questions
Q. How can this compound be evaluated for controlled-release drug delivery systems?
- Methodological Answer :
- Encapsulation Efficiency : Use nanoprecipitation or emulsion-solvent evaporation with PLGA polymers. Measure drug loading via UV-Vis.
- Release Kinetics : Perform in vitro assays (e.g., dialysis membrane method) under simulated physiological conditions (pH 7.4, 37°C). Analyze data using the Korsmeyer-Peppas model to determine release mechanisms .
Q. What experimental designs address contradictory bioactivity data in cancer studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., MTT, apoptosis) across multiple cell lines (e.g., HeLa, MCF-7) with positive/negative controls.
- Structural-Activity Comparison : Synthesize analogs (e.g., varying ester groups) to isolate bioactive moieties .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to identify target pathways, reducing off-target noise .
Q. How can atmospheric degradation pathways be modeled for environmental impact studies?
- Methodological Answer :
- Photolysis Experiments : Expose the compound to UV light in reaction chambers. Quantify degradation products via GC-MS or FTIR.
- Computational Modeling : Use Gaussian or DFT software to predict reaction intermediates and half-lives under varying O/ozone levels .
Q. What theoretical frameworks guide the study of its electron-transfer properties?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry to determine redox potentials. Correlate with DFT-calculated HOMO/LUMO energies.
- Marcus Theory Application : Model electron-transfer kinetics in solvent systems (e.g., dielectric constant effects) .
Q. How can process simulation improve large-scale synthesis efficiency?
- Methodological Answer :
- Dynamic Modeling : Use Aspen Plus or COMSOL to simulate reaction kinetics and optimize parameters (e.g., temperature, catalyst loading).
- Sensitivity Analysis : Identify critical variables (e.g., solvent polarity) impacting yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
